Genaconazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

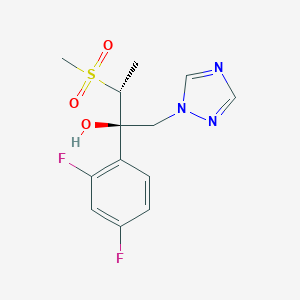

It is effective both orally and topically against a broad range of fungal pathogens, including superficial infections caused by Trichophyton mentagrophytes and vaginal infections caused by Candida albicans . Genaconazole is a racemic mixture containing equal parts of the RR (SCH 42427) and SS (SCH 42426) enantiomers, with the RR isomer accounting for most of the antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .

Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .

Scientific Research Applications

Genaconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.

Biology: Employed in research on fungal cell biology and the mechanisms of antifungal resistance.

Medicine: Investigated for its potential use in treating various fungal infections, including those resistant to other antifungal agents.

Industry: Utilized in the development of new antifungal formulations and delivery systems.

Mechanism of Action

Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .

Comparison with Similar Compounds

- Ketoconazole

- Fluconazole

- Itraconazole

- Voriconazole

- Posaconazole

Genaconazole’s unique properties make it a valuable compound in the ongoing fight against fungal infections, particularly those that are resistant to other treatments.

Biological Activity

Genaconazole is a racemic triazole antifungal agent that has garnered attention for its potent antifungal properties, particularly against systemic mycoses. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various case studies, and comparative analyses with other antifungal agents.

Pharmacokinetics

This compound consists of two enantiomers: the active RR enantiomer and the inactive SS enantiomer. The pharmacokinetic profile of this compound has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion.

Key Pharmacokinetic Parameters:

| Parameter | Value (200 mg dose) |

|---|---|

| Cmax (maximum concentration) | 1.7 µg/ml |

| Tmax (time to Cmax) | 4.0 - 4.2 hours |

| Half-life (t1/2) | 83 hours |

| Area Under Curve (AUC) | 195 - 199 µg·h/ml |

The studies indicate that both enantiomers exhibit similar pharmacokinetic profiles, with the RR enantiomer showing a bioavailability that is approximately equivalent to that of the racemic mixture. Notably, this compound undergoes negligible biotransformation and is primarily excreted unchanged via urine .

Efficacy Against Fungal Infections

This compound has demonstrated superior efficacy compared to other antifungal agents in various models of fungal infections:

- In Vivo Studies: In animal models, this compound outperformed ketoconazole in treating Candida infections and showed effectiveness in immunocompromised hosts .

- Case Studies: A notable case study reported successful treatment of a disseminated filamentous fungal infection that was resistant to echinocandin treatment. This highlights this compound's potential as a therapeutic option when conventional treatments fail .

Comparative Analysis with Other Antifungals

A comparative analysis of this compound with other antifungal agents illustrates its unique advantages:

| Antifungal Agent | Efficacy in Systemic Mycoses | Pharmacokinetic Profile | Notable Advantages |

|---|---|---|---|

| This compound | High | Long half-life, minimal metabolism | Effective against resistant strains |

| Ketoconazole | Moderate | Shorter half-life | Lower cost |

| Voriconazole | High | Variable bioavailability | Broader spectrum of activity |

This compound's long half-life allows for less frequent dosing and potentially improved patient compliance compared to other agents like ketoconazole and voriconazole.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Combination Therapy: Research indicates that combining this compound with granulocyte colony-stimulating factor (G-CSF) enhances survival rates in immunocompromised animal models infected with Aspergillus fumigatus. This suggests a synergistic effect that could be leveraged in clinical settings .

- Mechanism of Action: Like other triazole antifungals, this compound inhibits ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism underpins its broad-spectrum antifungal activity .

Properties

CAS No. |

121650-83-7 |

|---|---|

Molecular Formula |

C13H15F2N3O3S |

Molecular Weight |

331.34 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3 |

InChI Key |

HFGZFHCWKKQGIS-UHFFFAOYSA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |

Key on ui other cas no. |

121650-83-7 |

Synonyms |

genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.